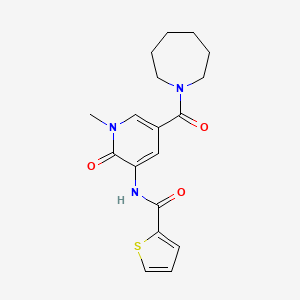

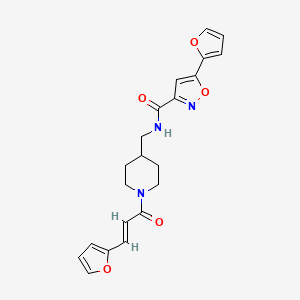

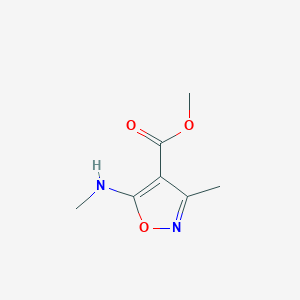

![molecular formula C15H13ClN2O2S2 B2488393 5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 790232-29-0](/img/structure/B2488393.png)

5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives often involves multi-step reactions including condensation, chlorination, and nucleophilic substitution. A green and efficient method for synthesizing similar compounds involves the Gewald reaction, a tandem aza-Wittig reaction, and cyclization processes. This method showcases the synthesis of 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one derivatives, highlighting a key step that involves an aza-Wittig reaction between iminophosphorane, 4-chlorophenyl isocyanine, and methanol (Liangde Lu et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of thieno[2,3-d]pyrimidin-4-one derivatives reveals that these compounds can exhibit varied conformations. X-ray diffraction techniques often characterize these structures, providing detailed insights into their molecular configurations. For instance, specific thieno[2,3-d]pyrimidin-4-one derivatives have been synthesized and characterized using X-ray single-crystal diffraction techniques, illustrating the triclinic, space group, and conformation of the pyrimidine ring (Huanmei Guo & Jie Shun, 2004).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-one derivatives engage in various chemical reactions, including chlorination and reaction with nucleophilic reagents such as methanol and amines, leading to the formation of substituted derivatives. These reactions are crucial for modifying the chemical structure and enhancing the compound's properties for specific applications. Notably, the transformation of 5-methyl- and 5-methyl-6-carbethoxythieno[2,3-d]pyrimidin-4-ones by phosphorus oxychloride into chloro derivatives, followed by action with nucleophilic reagents, exemplifies the chemical versatility of these compounds (A. Grinev & N. V. Kaplina, 1985).

Applications De Recherche Scientifique

Antitumor Activity

5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one and its derivatives exhibit potent anticancer activity. Research by Hafez and El-Gazzar (2017) demonstrated that these compounds, including similar thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, show significant anticancer effects on various human cancer cell lines such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds have shown to be nearly as active as the chemotherapeutic drug doxorubicin in some instances, indicating their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).

Synthesis and Characterization

Lu et al. (2012) described an efficient method for synthesizing 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one, a compound closely related to the chemical . This method involves a tandem aza-Wittig reaction and cyclization process, highlighting the importance of these compounds in synthetic chemistry and their potential applications in various fields (Lu et al., 2012).

Antimicrobial and Anti-inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives are known for their antimicrobial and anti-inflammatory activities. Tolba et al. (2018) synthesized a new series of these compounds and tested them as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, indicating their potential use in treating these conditions (Tolba et al., 2018).

Serotonin Receptor Antagonists

Some derivatives of thieno[2,3-d]pyrimidine, such as 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have been studied for their ability to bind to serotonin 5-HT6 receptors. Ivachtchenko et al. (2010) found that these compounds showed significant binding affinity and inhibitory activity against the functional cellular responses to serotonin, suggesting their potential use in neurological or psychiatric disorders (Ivachtchenko et al., 2010).

Antifungal Agents

Bari and Haswani (2017) focused on synthesizing thienopyrimidin-4(3H)-thiones as a new class of antifungal agents. These compounds exhibited potent antifungal activity against various strains, comparable to the antifungal drug ketoconazole. This highlights the potential of thieno[2,3-d]pyrimidine derivatives in developing new antifungal medications (Bari & Haswani, 2017).

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S2/c1-20-7-6-18-14(19)12-10(8-22-13(12)17-15(18)21)9-4-2-3-5-11(9)16/h2-5,8H,6-7H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBGTXBXGLOBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

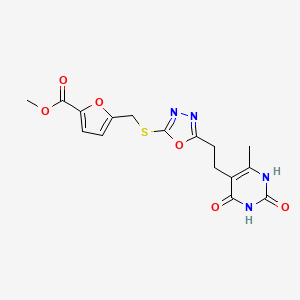

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)

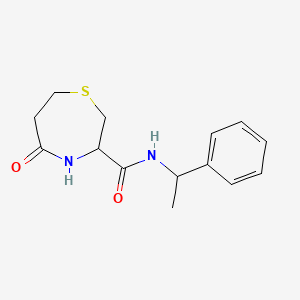

![N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)

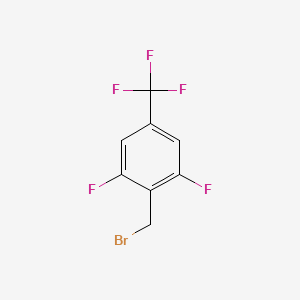

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)